molecular formula C15H11N3O2 B7910455 N-(3-hydroxyphenyl)quinoxaline-2-carboxamide CAS No. 1206970-59-3

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide

Cat. No.: B7910455
CAS No.: 1206970-59-3
M. Wt: 265.27 g/mol
InChI Key: FJIOSLFQKWCPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide is a chemical compound with the molecular formula C15H11N3O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)quinoxaline-2-carboxamide typically involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound. This reaction requires high temperatures, a strong acid catalyst, and prolonged heating . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxy groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, quinoxaline derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A compound with potential anticancer properties.

    Levomycin: An antibiotic with a broad spectrum of activity.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and amide groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-11-5-3-4-10(8-11)17-15(20)14-9-16-12-6-1-2-7-13(12)18-14/h1-9,19H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIOSLFQKWCPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259396
Record name N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-59-3
Record name N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.